molecular formula C19H18N6O2 B6457297 2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile CAS No. 2549038-42-6

2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B6457297
CAS No.: 2549038-42-6
M. Wt: 362.4 g/mol
InChI Key: UMLJDNOEPALCNY-UHFFFAOYSA-N
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Description

The compound “2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile” is a complex organic molecule that contains several functional groups, including an imidazolidine ring, a piperidine ring, and a pyrimidine ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving substitution, click reactions, and addition reactions .


Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are rings containing atoms of at least two different elements. These include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms , and an imidazolidine ring, which is a five-membered ring with two nitrogen atoms .

Properties

IUPAC Name

2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c20-12-14-6-9-21-18(22-14)23-10-7-15(8-11-23)24-13-17(26)25(19(24)27)16-4-2-1-3-5-16/h1-6,9,15H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLJDNOEPALCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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